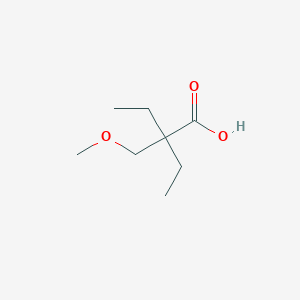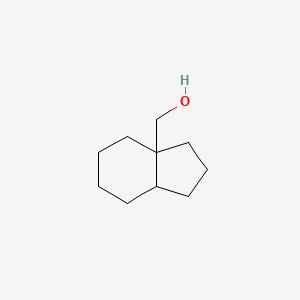amine hydrochloride](/img/structure/B13455375.png)
[(7-Methoxy-1,3-dioxaindan-5-yl)methyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 It is a derivative of 1,3-dioxaindan, a bicyclic structure containing a methoxy group and a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride typically involves the following steps:
Formation of the 1,3-dioxaindan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the aromatic ring using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the methylamine moiety: This can be done through reductive amination, where the aldehyde or ketone precursor is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the hydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the methoxy group, yielding the corresponding hydroxy derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: (7-Hydroxy-1,3-dioxaindan-5-yl)methylamine hydrochloride.
Reduction: (7-Hydroxy-1,3-dioxaindan-5-yl)methylamine hydrochloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.
Enzyme inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Modulation of gene expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(7-Hydroxy-1,3-dioxaindan-5-yl)methylamine hydrochloride: A hydroxyl derivative with similar structural features.
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride: An ethylamine derivative with a slightly different side chain.
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine sulfate: A sulfate salt with different solubility properties.
Uniqueness
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride is unique due to its specific combination of a methoxy group and a methylamine moiety on the 1,3-dioxaindan scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14ClNO3 |
|---|---|
Molecular Weight |
231.67 g/mol |
IUPAC Name |
1-(7-methoxy-1,3-benzodioxol-5-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-11-5-7-3-8(12-2)10-9(4-7)13-6-14-10;/h3-4,11H,5-6H2,1-2H3;1H |
InChI Key |
ZVKFNUUAHOLHHI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(C(=C1)OC)OCO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)

![4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13455345.png)
![Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13455361.png)


![benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13455369.png)

